Cas no 2248185-33-1 ((2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol)

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol structure
2248185-33-1 structure
商品名:(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol
CAS番号:2248185-33-1
MF:C10H18O
メガワット:154.249323368073
CID:6335835
PubChem ID:137937772

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol
    • 2248185-33-1
    • EN300-6507389
    • インチ: 1S/C10H18O/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-11H,2-6H2,1H3/t7-/m1/s1
    • InChIKey: YTEMMBQASVKSIF-SSDOTTSWSA-N
    • ほほえんだ: OC[C@@H](C)C(C1CC1)C1CC1

計算された属性

  • せいみつぶんしりょう: 154.135765193g/mol
  • どういたいしつりょう: 154.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 20.2Ų

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6507389-1.0g
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol
2248185-33-1 95.0%
1.0g
$2496.0 2025-03-14
Enamine
EN300-6507389-10.0g
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol
2248185-33-1 95.0%
10.0g
$10732.0 2025-03-14
Enamine
EN300-6507389-0.25g
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol
2248185-33-1 95.0%
0.25g
$2297.0 2025-03-14
Enamine
EN300-6507389-5.0g
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol
2248185-33-1 95.0%
5.0g
$7238.0 2025-03-14
Enamine
EN300-6507389-0.1g
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol
2248185-33-1 95.0%
0.1g
$2197.0 2025-03-14
Enamine
EN300-6507389-2.5g
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol
2248185-33-1 95.0%
2.5g
$4892.0 2025-03-14
Enamine
EN300-6507389-0.5g
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol
2248185-33-1 95.0%
0.5g
$2396.0 2025-03-14
Enamine
EN300-6507389-0.05g
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol
2248185-33-1 95.0%
0.05g
$2097.0 2025-03-14

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol 関連文献

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-olに関する追加情報

Comprehensive Overview of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol (CAS No. 2248185-33-1)

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol (CAS No. 2248185-33-1) is a chiral organic compound that has garnered significant attention in pharmaceutical and fine chemical research due to its unique structural features. The compound's dicyclopropyl and methylpropan-1-ol moieties make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where its stereochemistry (2S configuration) plays a critical role in enantioselective reactions.

In recent years, the demand for chiral building blocks like (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol has surged, driven by the pharmaceutical industry's focus on precision medicine. The compound's cyclopropyl groups contribute to its metabolic stability, a property highly sought after in the development of novel therapeutics. This aligns with current trends in AI-driven drug design, where computational models prioritize structurally diverse scaffolds to optimize pharmacokinetics.

The synthesis of 2248185-33-1 often involves asymmetric catalysis, a hot topic in green chemistry circles. Scientists are exploring eco-friendly protocols to produce this alcohol with high enantiomeric excess (ee), addressing sustainability concerns raised in COP28 discussions. Its compatibility with flow chemistry systems further enhances its appeal for industrial-scale applications, reducing waste and energy consumption.

Analytical characterization of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol typically employs advanced techniques like chiral HPLC and NMR spectroscopy. These methods verify the compound's purity and stereochemical integrity – crucial parameters for researchers investigating structure-activity relationships (SAR) in medicinal chemistry projects. The growing database of cheminformatics studies frequently references such chiral alcohols as benchmark compounds.

Beyond pharmaceuticals, this compound shows promise in material science applications. Its rigid bicyclic structure makes it a potential monomer for specialty polymers with tailored thermal properties. This versatility answers frequent queries in research forums about multifunctional chiral intermediates that bridge organic synthesis and materials engineering.

Storage and handling of CAS 2248185-33-1 require standard organic compound protocols, with particular attention to moisture-sensitive characteristics common to secondary alcohols. The compound's stability profile makes it suitable for global distribution, addressing supply chain challenges highlighted in recent pharma logistics studies. Proper documentation of its optical rotation values ensures quality control across batches.

Patent literature reveals increasing protection of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol derivatives, particularly in kinase inhibitor formulations. This reflects the compound's growing importance in targeted cancer therapies, a major focus area in 2024 drug development pipelines. Its structural motifs frequently appear in fragment-based drug discovery (FBDD) libraries.

For synthetic chemists, the methylpropan-1-ol segment offers diverse derivatization opportunities through standard transformations like oxidation to aldehydes or conversion to halides. These modifications enable rapid generation of structure-activity relationship (SAR) data, a practice accelerated by automated synthesis platforms in modern laboratories.

Regulatory databases classify 2248185-33-1 as a non-hazardous research chemical under standard handling conditions. This status facilitates its inclusion in high-throughput screening (HTS) campaigns, where its chiral purity contributes to reliable biological data generation – a critical factor in AI-assisted hit identification workflows.

The price trajectory of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol reflects broader market trends in chiral chemicals, with increased competition among CDMO (Contract Development and Manufacturing Organizations) providers driving process optimization. Recent market analysis reports highlight growing investment in stereoselective manufacturing technologies to meet demand for such building blocks.

Academic interest in this compound spans multiple disciplines, with recent PubMed publications exploring its use in asymmetric synthesis methodologies and catalysis studies. The dicyclopropyl motif's ability to modulate ring strain makes it a fascinating subject for computational chemistry investigations into reaction mechanisms.

Quality specifications for CAS 2248185-33-1 typically require ≥98% chemical purity and ≥99% enantiomeric excess, meeting stringent requirements for preclinical research applications. These standards address common concerns in research chemical forums about batch-to-batch consistency in chiral compounds.

Future research directions may explore the compound's potential in biocatalysis systems, leveraging enzymatic approaches to improve synthetic efficiency. This aligns with the pharmaceutical industry's shift toward biocatalytic processes as part of broader green chemistry initiatives – a frequent discussion topic in ACS symposiums.

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